molecular formula C17H21N3 B10799616 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane

2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane

Cat. No.: B10799616
M. Wt: 267.37 g/mol
InChI Key: RBYWFTYSYXATHV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Midaglizole hydrochloride involves several steps. The compound is typically prepared through a series of chemical reactions that include the formation of the imidazole ring and the subsequent attachment of the phenylethyl and pyridine groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Midaglizole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Midaglizole hydrochloride has been extensively studied for its potential applications in scientific research. Some of its notable applications include:

Comparison with Similar Compounds

Midaglizole hydrochloride is unique in its high affinity for α2-adrenoceptors compared to α1-adrenoceptors. Similar compounds include:

These compounds share some similarities with Midaglizole hydrochloride but differ in their specific receptor affinities and physiological effects.

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine;methane

InChI

InChI=1S/C16H17N3.CH4/c1-2-6-13(7-3-1)14(12-16-18-10-11-19-16)15-8-4-5-9-17-15;/h1-9,14H,10-12H2,(H,18,19);1H4

InChI Key

RBYWFTYSYXATHV-UHFFFAOYSA-N

Canonical SMILES

C.C1CN=C(N1)CC(C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

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